N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
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Overview
Description
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride: is a complex organic compound characterized by its bicyclic structure and the presence of two benzyl groups attached to the nitrogen atom
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-azabicyclo[310]hexane derivatives, are known to act on various biological targets and are actively used in drug design .
Mode of Action
It is known that similar compounds interact with their targets to induce a range of biochemical changes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the benzyl groups. Common synthetic routes include:
Cyclization reactions: to form the bicyclic structure.
N-alkylation: to introduce the benzyl groups.
Acidification: to convert the amine into its dihydrochloride form.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyl groups to benzaldehydes or benzoic acids.
Reduction: Reduction of the amine group to an amine.
Substitution: Replacement of the benzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Benzaldehydes, benzoic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can be used to study protein interactions, enzyme inhibition, and other biochemical processes.
Medicine: Potential medicinal applications include the development of new drugs targeting specific biological pathways. Its structural complexity allows for the design of molecules with specific biological activities.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials.
Comparison with Similar Compounds
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine: Similar structure but without the dihydrochloride.
N-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine: One benzyl group instead of two.
3-Azabicyclo[3.1.0]hexan-6-amine: No benzyl groups.
Uniqueness: N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its dual benzyl groups, which can significantly impact its chemical reactivity and biological activity compared to its simpler analogs.
Properties
IUPAC Name |
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.2ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;;/h1-10,17-20H,11-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHIZXBTGOETHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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